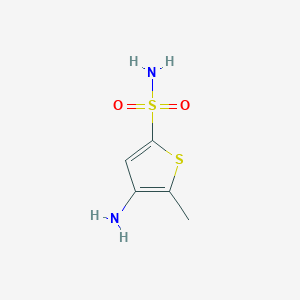

4-Amino-5-methylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

4-amino-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S2/c1-3-4(6)2-5(10-3)11(7,8)9/h2H,6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCDSAZBYYBGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- 5-Methylthiophene-2-sulfonyl chloride is synthesized by chlorosulfonation of 5-methylthiophene under controlled conditions, typically using chlorosulfonic acid or sulfuryl chloride reagents.

Conversion to 4-Amino-5-methylthiophene-2-sulfonamide

The sulfonyl chloride intermediate is reacted with ammonia (NH3) or an aqueous ammonia solution under controlled temperature (often 0–50 °C) to substitute the chloride with an amino group, forming the sulfonamide.

The reaction is typically carried out in a solvent such as water, alcohol, or a mixture, sometimes under continuous stirring to ensure complete conversion.

Post-reaction, the product is isolated by filtration or extraction, followed by purification steps such as recrystallization.

Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid or sulfuryl chloride | 0–30 °C | 1–3 hours | Controlled addition to avoid overreaction |

| Amination (Sulfonamide formation) | Ammonia (aqueous or gas) | 0–50 °C | 2–6 hours | Stirred reaction, pH control important |

| Isolation and purification | Filtration, recrystallization from solvents | Ambient to reflux | Variable | Solvent choice affects purity and yield |

Research Findings and Optimization

The reaction of 5-methylthiophene-2-sulfonyl chloride with ammonia is highly efficient, yielding the desired sulfonamide in good to excellent yields (typically 60–85%).

Continuous flow synthesis methods have been explored to improve scalability and reproducibility, allowing better control over temperature and reagent mixing, leading to higher purity and reduced reaction times.

The choice of solvent and temperature critically affects the selectivity and yield. Lower temperatures favor selective substitution without side reactions, while higher temperatures may lead to decomposition or side products.

Purification by recrystallization from solvents such as dioxane or ethanol enhances the product purity and removes residual starting materials or by-products.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Condition | Impact on Product |

|---|---|---|

| Chlorosulfonation temperature | 0–30 °C | Controls extent of sulfonyl chloride formation |

| Amination temperature | 0–50 °C | Influences reaction rate and purity |

| Reaction solvent | Water, alcohols (methanol, ethanol) | Solubility and purity of product |

| Reaction time | 2–6 hours | Completeness of reaction |

| Purification solvent | Dioxane, ethanol | Product crystallinity and yield |

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

4-Amino-5-methylthiophene-2-sulfonamide serves as a crucial building block in organic synthesis, enabling the creation of more complex thiophene derivatives. Its unique substitution pattern on the thiophene ring imparts distinct chemical properties, making it valuable for further chemical transformations.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial effects against various bacterial strains, similar to other sulfonamide derivatives .

- Anti-inflammatory Properties: It has shown promise in inhibiting inflammatory pathways, which could lead to new anti-inflammatory drugs.

Enzyme Inhibition

Research indicates that compounds with sulfonamide groups can inhibit specific enzymes, particularly serine hydrolases. For instance, studies have demonstrated that sulfonyl fluorides can covalently modify transthyretin (TTR), a protein involved in amyloid fibril formation, suggesting potential applications in treating amyloidosis .

Case Study: Transthyretin Modification

A study explored the modification of TTR using sulfonyl fluoride derivatives. The results indicated that these compounds could enhance TTR stability and prevent fibril formation, highlighting their therapeutic potential in amyloid diseases.

Industrial Applications

In industry, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its role as a non-ionic organic buffering agent is also noted in biological applications, particularly in cell cultures with a pH range of 6 to 8.5 .

Mechanism of Action

The mechanism of action of 4-Amino-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

Thiophene sulfonamides are a versatile class of compounds. Below, 4-Amino-5-methylthiophene-2-sulfonamide is compared with its closest structural analog, 5-Bromothiophene-2-sulfonamide (CAS: 53595-65-6), and other sulfonamide derivatives.

Table 1: Comparative Properties of Thiophene Sulfonamides

*Calculated based on substituent contributions.

Research Findings and Limitations

- Synthetic Utility: The amino group in this compound allows for further derivatization (e.g., acylation, alkylation), but its discontinued status limits large-scale applications .

- Biological Activity : Sulfonylureas (e.g., metsulfuron-methyl) show potent herbicidal effects, whereas thiophene sulfonamides are less explored for bioactivity, highlighting a research gap .

Biological Activity

4-Amino-5-methylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and enzyme inhibitory properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring with an amino group and a sulfonamide functional group. The sulfonamide moiety plays a crucial role in its biological activity, particularly in antimicrobial applications. The synthesis of this compound typically involves the reaction of 5-methylthiophene-2-sulfonyl chloride with ammonia or amines, producing the sulfonamide derivative .

The primary mechanism by which this compound exerts its biological effects is through inhibition of bacterial folate synthesis. It competes with para-aminobenzoic acid (PABA), which is essential for bacterial growth. This competitive inhibition disrupts the synthesis of folate, leading to bacterial cell death .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes key findings:

| Pathogen | Inhibition Zone Diameter (IZD) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 19 mm | 11.31 µg/mL |

| Salmonella typhimurium | 15 mm | 19.24 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity, comparable to established sulfonamides like sulfamethoxazole .

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of this compound. It has been shown to inhibit certain carbonic anhydrases (CAs), which are important for various physiological processes including respiration and acid-base balance. The inhibition profiles suggest that derivatives of thiophene-based sulfonamides may be more effective than traditional six-membered ring sulfonamides .

Case Studies

- Antibacterial Evaluation : A study published in Scientific Reports demonstrated that several sulfonamide derivatives, including this compound, displayed potent antibacterial activity against both E. coli and S. typhimurium. The study utilized molecular modeling to predict interactions with bacterial enzymes, confirming the compound's potential as a new antimicrobial agent .

- Enzyme Inhibition Study : Another investigation focused on the inhibitory effects of thiophene-based sulfonamides on carbonic anhydrases. The results indicated that these compounds could serve as effective inhibitors, with potential applications in treating conditions related to excessive CA activity, such as glaucoma and edema .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-5-methylthiophene-2-sulfonamide, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiophene derivatives can be prepared by reacting sulfonyl chlorides with amines in polar aprotic solvents like DMF under reflux (5–6 hours). Key intermediates include 5-methylthiophene-2-sulfonyl chloride, which undergoes amination with ammonia or substituted amines. Purification often involves recrystallization from dioxane or ethanol/water mixtures .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy : To confirm the aromatic proton environment and methyl group signals (e.g., δ 2.3 ppm for CH₃ in thiophene).

- IR spectroscopy : For identifying sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹).

- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns.

- Elemental analysis : To validate purity and stoichiometry (e.g., C, H, N, S percentages) .

Q. What solvent systems are optimal for solubility studies of this sulfonamide?

- Methodological Answer : The compound is moderately soluble in polar solvents like methanol, DMF, and DMSO but poorly soluble in non-polar solvents (e.g., diethyl ether). Solubility can be enhanced by heating or using co-solvents (e.g., ethanol-water mixtures). Pre-screening via thin-layer chromatography (TLC) in ethyl acetate/hexane systems (1:1) is recommended to select optimal recrystallization solvents .

Advanced Research Questions

Q. How can researchers address low yields in the amination step during synthesis?

- Methodological Answer : Low yields may arise from incomplete reaction of sulfonyl chloride with amines. Strategies include:

- Optimizing stoichiometry : Use a 10–20% excess of amine to drive the reaction.

- Catalytic additives : Introduce triethylamine (TEA) to neutralize HCl byproducts and improve reaction kinetics.

- Temperature control : Maintain reflux conditions (80–100°C) to ensure complete conversion.

Post-reaction, quenching with ice water and repeated recrystallization can isolate the pure product .

Q. How should discrepancies between computational predictions and experimental biological activity data be resolved?

- Methodological Answer : Discrepancies may arise from solvation effects or incomplete protein-ligand modeling. Steps include:

- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER, CHARMM) and include explicit solvent molecules.

- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogens, methyl groups) to test structure-activity relationships (SAR) .

Q. What strategies optimize reaction conditions for scale-up synthesis while maintaining purity?

- Methodological Answer : For scale-up:

- Continuous flow reactors : Improve heat transfer and reduce side reactions.

- In-line monitoring : Use UV-Vis or FTIR probes to track reaction progress in real time.

- Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and recover catalysts via filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.